4-Aminonorbornane-1-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4-aminobicyclo[2.2.1]heptane-1-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-6-7-1-3-8(10,5-7)4-2-7/h1-5,10H2 |
InChI Key |
KATONXOIALWFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)C#N)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Aminonorbornane 1 Carbonitrile Derivatives
Approaches to Constructing the Norbornane (B1196662) Core
The construction of the sterically demanding norbornane framework is a key challenge in the synthesis of 4-Aminonorbornane-1-carbonitrile. Various innovative methods have been developed to address this, ranging from light-driven reactions to classic cycloadditions.
Photochemical Cyclization Reactions for 1-Aminonorbornane Scaffolds
Photochemical methods offer a powerful and often milder alternative to traditional thermal reactions for the synthesis of complex cyclic systems like the 1-aminonorbornane scaffold. These strategies leverage the energy of light to generate highly reactive intermediates that can undergo unique cyclization cascades.
A notable advancement in the synthesis of 1-aminonorbornanes involves a masked N-centered radical strategy. nih.govresearchgate.net This approach utilizes cyclopropylimine precursors which, upon photoexcitation, engage in a formal intramolecular [3+2] cycloaddition. The process is initiated by the excitation of the imine to an excited state with N-centered radical character. nih.govresearchgate.net This reactive species facilitates the homolytic cleavage of the strained cyclopropane (B1198618) ring, setting off a cascade of radical cyclizations that ultimately form the norbornane core. researchgate.netresearchgate.net The reaction proceeds through a diradical intermediate, followed by a 6-exo-trig cyclization and a subsequent 5-exo-trig radical combination to yield the final 1-aminonorbornane product. researchgate.net
This method is particularly advantageous as it often requires no external reagents beyond the solvent and photons, representing a highly efficient approach to these complex scaffolds. researchgate.netresearchgate.net The starting cyclopropylimines can be synthesized from commercially available 2-halo-(hetero)aryl nitriles in a three-step sequence involving a modified Kulinkovich cyclopropanation, Schiff base formation, and a Suzuki coupling. nih.gov
Table 1: Key Features of the N-Centered Radical Strategy
| Feature | Description |
|---|---|
| Precursor | Cyclopropylimine |
| Initiation | Photoexcitation (e.g., 390 nm violet light) |
| Key Intermediate | N-centered radical |
| Mechanism | Homolytic cyclopropane fragmentation followed by radical cyclization cascade |
| Advantages | High efficiency, operational simplicity, access to novel chemical space |
The use of visible light photoredox catalysis provides another effective route to 1-aminonorbornane scaffolds. nih.gov This strategy can be applied to the conversion of aminocyclopropanes to 1-aminonorbornanes through a process initiated by the homolytic fragmentation of an amine radical cation intermediate. nih.gov The reaction is typically facilitated by an iridium-based photocatalyst in the presence of a Lewis acid. nih.gov
This method aligns with the principles of green chemistry by utilizing visible light, a mild and abundant energy source, to drive the reaction. It demonstrates good functional group tolerance, which is crucial for the synthesis of complex molecules intended for further derivatization. nih.gov The development of these visible light-driven reactions has expanded the toolbox for creating structurally diverse molecular skeletons. nih.gov
Diels-Alder and Retro-Diels-Alder Protocols for Norbornene and Norbornane Frameworks
The Diels-Alder reaction is a cornerstone of cyclic compound synthesis and is well-suited for constructing the norbornene framework, which can then be reduced to the corresponding norbornane. This [4+2] cycloaddition typically involves the reaction of a diene with a dienophile. unibo.it For the synthesis of norbornene derivatives, cyclopentadiene (B3395910) is a common diene. researchgate.net
The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction and is often used to unmask or generate reactive species under thermal conditions. rsc.orgru.nl This strategy can be employed to synthesize functionalized pyrimidinones, for example, by first forming a norbornene-condensed intermediate via a Diels-Alder reaction, followed by a thermal retro-Diels-Alder reaction to yield the target heterocycle. rsc.org This approach allows for the temporary protection of a reactive double bond within the rigid norbornene adduct during other chemical modifications. ru.nl
Table 2: Comparison of Diels-Alder and Retro-Diels-Alder Reactions
| Reaction | Description | Application in Norbornane Synthesis |
|---|---|---|
| Diels-Alder | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. | Direct synthesis of the norbornene scaffold, which can be subsequently functionalized and/or reduced. |
| Retro-Diels-Alder | A thermal cycloreversion that breaks the six-membered ring back into a diene and a dienophile. | Used to deprotect a double bond or to generate a target molecule after modifications on the norbornene adduct. rsc.orgresearchgate.net |
The rigidity and chirality of the norbornene adducts formed in Diels-Alder reactions can be exploited to control stereochemistry in subsequent transformations. ru.nl Mechanochemical methods have also been shown to facilitate Diels-Alder reactions smoothly and often without the need for solvents or catalysts. researchgate.net
Domino and Multicomponent Reactions in the Synthesis of Norbornane-Fused Heterocycles
Domino and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, reducing waste and saving time and resources. nih.govscilit.com These reactions have been successfully applied to the synthesis of norbornane-fused heterocycles. beilstein-journals.orgutoronto.ca
Transition metal catalysis, particularly with palladium, has been instrumental in the development of domino reactions involving norbornene. utoronto.caacs.org In some of these processes, norbornene acts as a "transient" directing group or a linchpin, facilitating the assembly of the final product without being incorporated into it. utoronto.ca These reactions can involve multiple C-H functionalization steps to build substituted carbocycles and heterocycles. utoronto.ca Three-component reactions catalyzed by palladium have also been developed to synthesize norbornane-fused indanes. beilstein-journals.org
MCRs are particularly powerful for creating structural diversity in heterocyclic compounds. nih.gov The ability to bring together three or more reactants in a single pot to form a complex product makes this an attractive strategy for building libraries of compounds for biological screening.
Functional Group Interconversions on the Norbornane Scaffold
Once the norbornane core is constructed, functional group interconversions (FGIs) are often necessary to install the desired amino and cyano groups at the correct positions and to further derivatize the molecule. The rigid nature of the norbornane scaffold can influence the reactivity and selectivity of these transformations. escholarship.org
The synthesis of this compound would require the introduction of an amino group at the C4 position and a cyano group at the C1 bridgehead position. The strategies for these introductions would depend on the specific functionalities present on the norbornane precursor. For instance, a carboxylic acid or an ester at the C1 position could potentially be converted to a primary amide and then dehydrated to the nitrile. An amino group could be introduced via reduction of a nitro group, reductive amination of a ketone, or through a Curtius or Hofmann rearrangement of a carboxylic acid derivative.
Given the steric hindrance of the norbornane system, particularly at the bridgehead positions, reactions at C1 can be challenging. The unique stereochemistry of the norbornane framework must also be considered, as reagents may approach preferentially from the less hindered exo face. The development of methods for the selective functionalization of C-H bonds is an active area of research and could provide direct routes to functionalized norbornanes. escholarship.org The translocation of functional groups, such as the cyano group, via photocatalytic methods is an emerging strategy that could also be applied to manipulate the substitution pattern on a pre-formed norbornane skeleton. researchgate.net
Nitrile Group Introduction and Transformation Strategies
The introduction of a nitrile group at the bridgehead C1 position of the norbornane skeleton is a significant synthetic hurdle due to the steric congestion and the reluctance of bridgehead carbons to participate in standard SN2 reactions. However, several strategies can be envisioned based on established methodologies for nitrile synthesis. modgraph.co.ukrushim.ru
One plausible approach involves the conversion of a pre-existing functional group at the C1 position, such as a carboxylic acid or an amine. For instance, a 1-aminonorbornane derivative could potentially undergo a Sandmeyer-type reaction. This would involve diazotization of the bridgehead amine followed by treatment with a cyanide salt, such as copper(I) cyanide.
Alternatively, a bridgehead carboxylic acid could be converted to a primary amide, which can then be dehydrated to the corresponding nitrile. acs.org Common dehydrating agents for this transformation include phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.
A more direct, yet challenging, route could be the hydrocyanation of a suitable norbornane precursor. However, the introduction of a cyano group at a tertiary carbon via radical-based methods is also a possibility, though selectivity can be an issue.
Table 1: Potential Strategies for Nitrile Group Introduction at Norbornane C1-Position
| Starting Material Precursor | Reagents and Conditions | Product | Key Considerations |
| 1-Aminonorbornane derivative | 1. NaNO₂, aq. HCl, 0 °C2. CuCN | 1-Cyanonorbornane derivative | Potential for carbocation rearrangements. |
| Norbornane-1-carboxylic acid | 1. SOCl₂, reflux2. NH₃ (aq)3. P₄O₁₀, heat | 1-Cyanonorbornane derivative | Requires robust conditions for dehydration. |
| Norbornane-1-halide | NaCN or KCN in polar aprotic solvent (e.g., DMSO) | 1-Cyanonorbornane derivative | SN1-type reaction may be feasible for bridgehead halides. |
The transformation of the nitrile group, once installed, opens up further synthetic possibilities. For example, it can be hydrolyzed under acidic or basic conditions to a carboxylic acid or reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.govnih.gov
Amine Group Introduction and Transformation Strategies
The introduction of an amino group at the C4 position of the norbornane ring can be approached through various classical and modern synthetic methods. The choice of strategy often depends on the stereochemistry of the desired product.
One common method is the Hofmann rearrangement of a carboxamide derived from a norbornane-4-carboxylic acid. This reaction proceeds with retention of configuration. Similarly, the Curtius rearrangement, starting from an acyl azide, or the Schmidt reaction, from a carboxylic acid and hydrazoic acid, can also yield the C4-amino group.
Reductive amination of a norbornan-4-one precursor is another viable route. google.com This involves the reaction of the ketone with ammonia (B1221849) or a protected amine equivalent in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. The stereochemical outcome of the reduction can often be influenced by the steric bulk of the reagents and the inherent stereoelectronics of the bicyclic system.
Modern C-H amination techniques, often catalyzed by transition metals like palladium or rhodium, could also be applied for the direct introduction of an amino group at the C4 position, although regioselectivity might be a challenge. nih.govacs.org
Table 2: Potential Strategies for Amine Group Introduction at Norbornane C4-Position
| Starting Material Precursor | Reagents and Conditions | Product | Key Considerations |
| Norbornane-4-carboxamide | Br₂, NaOH, H₂O | 4-Aminonorbornane | Stereospecific (retention of configuration). |
| Norbornane-4-carbonyl azide | Heat (in inert solvent) | 4-Aminonorbornane (via isocyanate) | Stereospecific (retention of configuration). |
| Norbornan-4-one | NH₃, H₂, Pd/C or NaBH₃CN | 4-Aminonorbornane | Can produce a mixture of stereoisomers. |
| Norbornan-4-ol | 1. H₂SO₄ (cat.), CH₃CN2. H₂O (Ritter reaction) | N-acetyl-4-aminonorbornane | Prone to carbocation rearrangements. |
Once introduced, the amine group can be further functionalized, for example, by acylation to form amides or by alkylation. acs.org Protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyl, are often employed during multi-step syntheses to mask the reactivity of the amine. mdpi.com
Stereoselective Synthesis of this compound Stereoisomers
The rigid, bicyclic structure of the norbornane framework allows for a high degree of stereochemical control in many reactions. The synthesis of specific stereoisomers of this compound would likely rely on substrate-controlled diastereoselectivity or the use of chiral auxiliaries or catalysts. thieme-connect.combeilstein-journals.org
For instance, the reduction of a norbornan-4-one precursor often proceeds with preferential attack of the hydride reagent from the less hindered exo face, leading to the formation of the endo-alcohol. Subsequent conversion of this alcohol to an amine would thus favor the endo-amino stereoisomer. To obtain the exo-amine, a directing group or a different synthetic route might be necessary.
Chiral resolution of a racemic mixture of 4-aminonorbornane precursors is another common strategy. This can be achieved by forming diastereomeric salts with a chiral acid or base, followed by separation through crystallization.
Asymmetric synthesis using chiral catalysts or reagents can also be employed. nih.govmdpi.com For example, an asymmetric hydrogenation of a suitable enamine precursor could potentially afford an enantioenriched 4-aminonorbornane derivative. The use of chiral N-sulfinyl imines has also been shown to be effective in the stereoselective synthesis of amino ketone derivatives, which could be precursors to the target molecule. mdpi.com
A retro-Diels-Alder reaction strategy could also be envisioned, where a more complex, stereochemically defined precursor is synthesized and then undergoes a cycloreversion to yield the desired norbornane derivative. thieme-connect.com
Purification and Isolation Techniques in the Synthesis of this compound Precursors
The purification and isolation of intermediates and the final product are critical steps in the synthesis of this compound. The choice of technique depends on the physical properties of the compounds, such as polarity, solubility, and volatility.
Flash column chromatography is a widely used method for the purification of organic compounds. acs.org For the separation of norbornane derivatives, silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar (e.g., hexane (B92381) or petroleum ether) and more polar solvents (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent can be adjusted to achieve optimal separation of the desired compound from byproducts and unreacted starting materials. acs.orgwhiterose.ac.uk
Crystallization is another powerful purification technique, particularly for solid compounds. thieme-connect.com If a crude product is obtained as a solid, it can often be purified by dissolving it in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial for successful crystallization.
For acidic or basic compounds, such as those containing carboxylic acid or amine functionalities, acid-base extraction can be an effective preliminary purification step. By adjusting the pH of an aqueous solution, these compounds can be selectively moved between an aqueous and an organic phase, thereby separating them from neutral impurities.
Given the presence of both a basic amine and a polar nitrile group, this compound would likely be a polar compound. Its purification might require more polar solvent systems for chromatography, and its basicity could be exploited for purification via salt formation and extraction.
Reaction Mechanisms and Pathways Involving 4 Aminonorbornane 1 Carbonitrile
Reactivity of the Nitrile Moiety
The electron-withdrawing nature of the nitrile group significantly influences its reactivity, making it susceptible to various transformations.
Nucleophilic Additions to the Nitrile Group
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. savemyexams.com This reaction, known as nucleophilic addition, is a fundamental process in organic chemistry. masterorganicchemistry.com For instance, the addition of a nucleophile (:Nu⁻) to the nitrile carbon results in the formation of a tetrahedral intermediate. unizin.org Subsequent protonation of this intermediate can lead to a variety of products. unizin.org While specific studies on 4-aminonorbornane-1-carbonitrile are not extensively detailed in the provided results, the general principles of nucleophilic addition to nitriles are well-established. savemyexams.commasterorganicchemistry.comunizin.org
In the context of α,β-unsaturated carbonyl compounds, which share some electronic similarities with nitriles due to the presence of a π-system, nucleophilic attack can occur at two positions, referred to as 1,2-addition and 1,4-addition (conjugate addition). libretexts.org The nature of the nucleophile often dictates the preferred pathway. libretexts.org Strong nucleophiles, such as Grignard reagents, tend to favor 1,2-addition. libretexts.org
Reductions of the Nitrile to Amine Functionality
The nitrile group can be reduced to a primary amine using various reducing agents. This transformation is a valuable synthetic tool for introducing an aminomethyl group. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. commonorganicchemistry.comchemguide.co.uk
Lithium aluminum hydride is a potent reducing agent that readily converts nitriles to primary amines. commonorganicchemistry.comchemguide.co.uk The reaction is typically carried out in an ethereal solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for aldehydes and ketones, it is generally not strong enough to reduce nitriles. chemguide.co.uk
Catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another effective method for nitrile reduction. commonorganicchemistry.comchemguide.co.uk This process is typically conducted under elevated temperature and pressure. chemguide.co.uk Borane (B79455) complexes, like borane-tetrahydrofuran (B86392) (BH₃-THF) and borane-dimethylsulfide (BH₃-SMe₂), also serve as effective reagents for the reduction of nitriles to amines. commonorganicchemistry.com
A variety of other reagents have been developed for this transformation, including diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride and ammonia (B1221849) borane under thermal conditions. organic-chemistry.org
Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines
| Reducing Agent | Typical Conditions | Reference(s) |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, followed by acid workup | commonorganicchemistry.comchemguide.co.uk |
| Catalytic Hydrogenation (H₂/Catalyst) | Pd, Pt, or Ni catalyst, elevated T & P | commonorganicchemistry.comchemguide.co.uk |
| Borane-Tetrahydrofuran (BH₃-THF) | THF, heat | commonorganicchemistry.com |
| Borane-Dimethylsulfide (BH₃-SMe₂) | THF, heat | commonorganicchemistry.com |
| Diisopropylaminoborane/LiBH₄ (catalytic) | Not specified | organic-chemistry.org |
| Ammonia Borane | Thermal decomposition | organic-chemistry.org |
Derivatization Reactions of the Nitrile for Analytical Enhancement
While the provided search results primarily focus on the derivatization of amino groups for analytical purposes, the principles can be extended to the nitrile functionality, although specific examples for this compound are not provided. Derivatization is a chemical modification process used to enhance the detectability of an analyte in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). sigmaaldrich.comresearchgate.net This often involves attaching a chromophore or fluorophore to the analyte. researchgate.net For nitriles, this could potentially involve hydrolysis to a carboxylic acid or reduction to an amine, followed by derivatization of the resulting functional group.
Reactivity of the Amino Moiety
The primary amino group in this compound is a key site for various chemical transformations, including derivatization for analytical purposes and participation in radical reactions.
Derivatization Reactions of the Amine for Analytical Enhancement
The primary amine group is highly amenable to derivatization to improve its analytical detection. sigmaaldrich.comresearchgate.net This is a common strategy in the analysis of amino compounds, such as amino acids, using techniques like HPLC and GC-MS. sigmaaldrich.comnih.gov Derivatization aims to make the analyte more volatile, less polar, and more easily detectable. sigmaaldrich.com
Several reagents are commonly used for the derivatization of primary amines, including:
Diethyl ethoxymethylenemalonate (DEEMM): This reagent reacts with amino compounds, and the resulting derivatives can be analyzed by RPLC-MS/MS. nih.gov
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This silylating reagent forms stable tert-butyl dimethylsilyl (TBDMS) derivatives with primary amines, which are suitable for GC-MS analysis. sigmaaldrich.com
Other common derivatizing agents for amines in HPLC include: 1-fluoro-2,4-dinitrobenzene, ninhydrin, 4-N-N-dimethylaminoazobenzene-4'-sulfonyl chloride, benzoyl chloride, and phenyl isocyanate for UV-visible detection, and o-phthalaldehyde, fluorescamine, 1-dimethylaminonapthalene-5-sulfonyl chloride (DNS-Cl), and 9-fluorenylmethyl chloroformate (Fmoc-Cl) for fluorescence detection. researchgate.net
The AccQ•Tag method is a pre-column derivatization technique specifically designed for amino acid analysis. It is crucial to have a sufficient molar excess of the derivatizing reagent to ensure complete reaction with all amino groups.
Table 2: Common Derivatizing Reagents for Primary Amines
| Reagent | Analytical Technique | Reference(s) |
| Diethyl ethoxymethylenemalonate (DEEMM) | RPLC-MS/MS | nih.gov |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | GC-MS | sigmaaldrich.com |
| 1-Fluoro-2,4-dinitrobenzene | HPLC (UV-Vis) | researchgate.net |
| Ninhydrin | HPLC (UV-Vis) | researchgate.net |
| o-Phthalaldehyde (OPA) | HPLC (Fluorescence) | researchgate.net |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | HPLC (Fluorescence) | researchgate.net |
Radical Reactions Initiated by Amine-Derived Species
The amino group of this compound can be a precursor to N-centered radicals, which can participate in a variety of synthetically useful radical reactions. nih.gov The generation of these radicals can be achieved through methods like photoredox catalysis, which offers a mild way to access open-shell species. nih.gov
One strategy involves the oxidation of the amine to an amine radical cation, which can then undergo further reactions. nih.gov For instance, photoredox-catalyzed generation of α-amino radicals from amino acids has been used for the functionalization of activated olefins in Giese-type reactions. researchgate.net
The initiation of radical reactions often requires a radical initiator. uchicago.edulibretexts.org Common thermal initiators include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and peroxides. libretexts.org Photochemical initiation can also be employed. libretexts.org Radical reactions are often propagated using hydrogen-atom donors like tributyltin hydride (n-Bu₃SnH) or tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH). uchicago.edulibretexts.org
The development of methods for generating N-centered radicals from imines has led to the synthesis of 1-aminonorbornane structures through a radical cyclization cascade. nih.gov This highlights the potential for the amine functionality in this compound to be a key player in the construction of complex molecular architectures via radical pathways.
Skeletal Transformations of the Norbornane (B1196662) Framework
The rigid, bicyclic structure of the norbornane skeleton is central to its chemical reactivity. Transformations that alter this framework are of significant interest as they can lead to novel molecular architectures.
The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the well-known Diels-Alder cycloaddition. masterorganicchemistry.comwikipedia.org This pericyclic process involves the fragmentation of a cyclohexene-type ring system into a diene and a dienophile. For the norbornane framework, this typically means reverting to a cyclopentadiene (B3395910) derivative and a substituted alkene. The reaction is thermally controlled, and its favorability is often dictated by the thermodynamic stability of the resulting fragments. masterorganicchemistry.comwikipedia.org
In principle, this compound can undergo a retro-Diels-Alder reaction, breaking down into cyclopentadiene and 3-aminoacrylonitrile. The general mechanism for this transformation is a concerted, single-step process that passes through a cyclic transition state, identical to that of the forward Diels-Alder reaction but traversed in the opposite direction. masterorganicchemistry.comwikipedia.org
Mechanistic Considerations:
The rDA reaction is governed by orbital symmetry rules and proceeds through a high-energy transition state. The reaction is typically endothermic, and significant thermal energy (heating) is often required to overcome the activation barrier. wikipedia.orgfau.de The process involves the cleavage of two sigma bonds and the formation of two new pi bonds, as depicted in the general mechanism for norbornene derivatives. masterorganicchemistry.com
Factors that can facilitate the rDA reaction include:
Release of Ring Strain: The bicyclo[2.2.1]heptane system possesses inherent ring strain, which is released upon fragmentation, providing a thermodynamic driving force. beilstein-journals.org
Formation of Stable Molecules: The reaction is particularly favored if it leads to the formation of highly stable molecules, such as aromatic compounds or gaseous byproducts like carbon dioxide or nitrogen. masterorganicchemistry.comwikipedia.org In the case of this compound, the products are cyclopentadiene and a substituted alkene.
Catalysis: Both Lewis acids and Brønsted acids can catalyze the rDA reaction by coordinating to the dienophile portion within the adduct, lowering the activation energy. fau.debeilstein-journals.org
While specific studies on the retro-Diels-Alder reaction of this compound are not prevalent, the principles governing the rDA of other norbornene derivatives are applicable. researchgate.netresearchgate.net The substituents on the norbornane framework can influence the reaction rate and conditions. The electron-donating nature of the amino group and the electron-withdrawing nature of the nitrile group on the dienophile fragment (3-aminoacrylonitrile) would affect the electronic character of the transition state. The stereochemistry of the starting material is retained in the products according to the concerted mechanism. wikipedia.org
Below is a table summarizing the key aspects of the retro-Diels-Alder reaction for norbornane systems.
| Feature | Description | Mechanistic Implication |
| Reaction Type | [4+2] Cycloelimination | The reverse of a Diels-Alder reaction. wikipedia.org |
| Mechanism | Concerted, Pericyclic | Proceeds through a single, cyclic transition state. masterorganicchemistry.comwikipedia.org |
| Driving Force | Release of ring strain, formation of stable products. | Thermodynamically driven, often requiring high temperatures. masterorganicchemistry.comfau.de |
| Products of this compound rDA | Cyclopentadiene and 3-Aminoacrylonitrile | Fragmentation of the bicyclic core. |
| Stereochemistry | Stereospecific | The stereochemical arrangement of substituents is preserved. wikipedia.org |
The oxidation of the norbornane framework can lead to a variety of functionalized products, with the reaction's outcome highly dependent on the nature of the oxidant and the substituents present on the bicyclic core.
Research into the metabolic stability of 1-aminonorbornanes has shown that these compounds exhibit a low tendency for oxidative processing by liver enzymes. researchgate.netfuturity.org This suggests that the aminonorbornane core is relatively resistant to certain biological oxidation pathways, a desirable trait in medicinal chemistry for avoiding the formation of harmful metabolites. futurity.org
However, the norbornane skeleton, including its amino-substituted derivatives, can be transformed using chemical oxidants. For instance, the oxidation of related 2-azanorbornane derivatives has been accomplished using ruthenium tetroxide (RuO₄). In a catalytic system with sodium periodate (B1199274) (NaIO₄) as the terminal oxidant, RuO₂ is oxidized to the highly reactive RuO₄, which can then oxidize the substrate. nih.gov This method has been successfully applied to convert isoxazolino-2-azanorbornanes into the corresponding lactams, demonstrating the oxidation of a carbon atom adjacent to the nitrogen within the bicyclic framework. nih.gov
The presence of other functional groups, such as a cyano group, can also influence oxidative transformations. While the cyano group itself is generally stable to oxidation, its electronic influence can affect the reactivity of other parts of the molecule. Palladium-catalyzed oxidative addition reactions are known for norbornene derivatives, such as in cyanoesterification, where a Pd(0) species is oxidized to Pd(II) upon reacting with a cyanoformate. rsc.orgacs.org This indicates that the norbornene double bond, when present, is susceptible to oxidative functionalization in the presence of a cyano group.
Furthermore, norbornene derivatives have been employed as chemical probes to trap reactive oxygen species. For example, the strained alkene of norbornenes can react with sulfenic acids, which are transient products of cysteine oxidation. researchgate.net This reaction highlights the susceptibility of the norbornane double bond (if present) to oxidation and electrophilic attack.
The table below outlines different oxidative transformations observed in related norbornane systems.
| Reaction Type | Reagents/Conditions | Substrate Type | Product(s) | Reference(s) |
| Metabolic Oxidation | Liver enzymes (e.g., CYP450) | 1-Aminonorbornanes | Low propensity for oxidation | researchgate.netfuturity.org |
| Lactam Formation | RuO₂ (cat.), NaIO₄ | Isoxazolino-2-azanorbornanes | Lactams | nih.gov |
| Cyanoesterification | Pd(PPh₃)₄, Cyanoformate | Norbornadiene | 3-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylate | acs.org |
| Sulfenic Acid Trapping | H₂O₂, Cysteine | Norbornene probes | Sulfoxide adducts | researchgate.net |
Advanced Spectroscopic and Structural Characterization of 4 Aminonorbornane 1 Carbonitrile Derivatives
X-ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's absolute configuration and preferred conformation. researchgate.netchemrxiv.org For chiral molecules like derivatives of 4-aminonorbornane-1-carbonitrile, which can exist as enantiomers, establishing the absolute configuration is critical.
While a specific crystal structure for this compound is not widely published, analysis of related norbornane (B1196662) structures, such as 2-exo-aminonorbornane-2-carboxylic acid hydrobromide, reveals key structural features. acs.org The rigid bicyclo[2.2.1]heptane skeleton enforces a fixed, strained conformation. The analysis of derivatives is crucial, as functionalization of the amino group can significantly influence the crystal packing. mdpi.com
Table 1: Expected Crystallographic Parameters and Interactions for a Hypothetical this compound Derivative
| Parameter | Expected Observation | Significance |
| Crystal System | Monoclinic or Triclinic | Common for complex organic molecules. mdpi.comrjlbpcs.com |
| Space Group | Centrosymmetric (e.g., P-1, P2₁/n) for racemates | Indicates the presence of both enantiomers in the unit cell. mdpi.comrjlbpcs.com |
| Key Bond Lengths | C-C (alkane): ~1.54 ÅC-CN: ~1.47 ÅC≡N: ~1.14 ÅC-NH₂: ~1.48 Å | Confirms the covalent structure and identifies any unusual strain. |
| Conformation | Rigid boat conformation of the norbornane core | The bicyclic system restricts conformational freedom. acs.org |
| Intermolecular Forces | Strong N-H···N hydrogen bonds between the amino group and nitrile group. | These interactions are primary drivers of the crystal packing arrangement. researchgate.netsemanticscholar.org |
| Absolute Configuration | Determined using anomalous scattering, often from a heavy atom derivative (e.g., hydrobromide salt). | Establishes the specific (1R, 4S) or (1S, 4R) configuration of an enantiomerically pure sample. acs.org |
The preparation of a suitable single crystal is a prerequisite for X-ray analysis. chemrxiv.org For amino compounds, this is often achieved by forming a salt, such as a hydrochloride or hydrobromide, which can improve crystallinity. acs.orgmdpi.com The resulting structural data provides a solid foundation for understanding the molecule's steric and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. oregonstate.edunih.gov Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, a complete picture of the molecular connectivity and stereochemistry of this compound can be assembled. researchgate.netnmrdb.org
¹H NMR Spectroscopy The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. netlify.app The rigid, non-aromatic norbornane skeleton means the proton signals would appear in the alkane region of the spectrum, typically between 1.0 and 3.0 ppm. libretexts.org The protons on the carbon bearing the amino group (C4) would be shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The bridgehead protons would also have distinct chemical shifts. Due to the fixed geometry, complex spin-spin coupling patterns (splitting) would be observed, providing information on the spatial relationships between neighboring protons.
¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environment. masterorganicchemistry.com For this compound, eight distinct signals would be expected for the eight carbon atoms in its asymmetric structure. The most characteristic signals would be the quaternary carbon of the nitrile group (C≡N), expected around 115-125 ppm, and the carbon attached to the amino group (C-NH₂), typically found in the 50-60 ppm range. oregonstate.edunih.gov The remaining saturated carbons of the norbornane frame would appear upfield, between 20 and 50 ppm. oregonstate.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C1-CN | - | ~45-55 | Quaternary bridgehead carbon, shifted downfield by the nitrile group. |
| C2/C6 | ~1.5-2.2 (endo/exo) | ~30-40 | Diastereotopic protons and carbons due to the molecule's asymmetry. |
| C3/C5 | ~1.6-2.3 (endo/exo) | ~25-35 | Diastereotopic protons and carbons. |
| C4-NH₂ | ~2.8-3.2 | ~50-60 | Proton signal is a multiplet; carbon is shifted downfield by the amino group. |
| C7 (bridge) | ~1.8-2.5 | ~35-45 | Bridge carbon with two diastereotopic protons. |
| C≡N | - | ~115-125 | Characteristic chemical shift for a nitrile carbon. oregonstate.edu |
| -NH₂ | ~1.5-3.0 (broad) | - | Chemical shift is variable and depends on solvent and concentration; signal may be broad. |
Note: These are estimated values based on typical chemical shift ranges for similar functional groups and bicyclic systems. libretexts.orgmasterorganicchemistry.comresearchgate.net Actual values may vary.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign these signals and confirm the full covalent structure of the molecule and its derivatives. researchgate.net
Mass Spectrometry-Based Characterization and Its Applications in Derivatized Forms
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. rjlbpcs.com For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₈H₁₂N₂.
The electron ionization (EI) mass spectrum of the parent molecule would show a molecular ion peak (M⁺·). The fragmentation of the rigid norbornane core is often complex. However, characteristic losses would be expected. The fragmentation of amines is often dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. researchgate.net
Due to the reactive nature of the primary amine, derivatization is a common strategy to improve chromatographic behavior and direct mass spectrometric fragmentation in a more predictable way. libretexts.org Acylation of the amino group, for instance by reacting it with an acyl chloride or anhydride, yields an amide derivative. These derivatives often produce characteristic fragmentation patterns that are highly informative for structural confirmation.
Upon acylation (e.g., with acetyl chloride to form an N-acetyl derivative), the fragmentation pathway changes significantly. The fragmentation of acylated amines often involves the formation of stable acylium ions or iminium cations. researchgate.netnih.gov
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of an N-Acyl Derivative of this compound
| Fragment Description | Proposed Structure / Loss | Expected m/z (for N-acetyl) | Fragmentation Pathway |
| Molecular Ion [M]⁺· | N-acetyl-4-aminonorbornane-1-carbonitrile | 192 | Ionization of the intact molecule. |
| Loss of Methyl Radical | [M - CH₃]⁺ | 177 | Loss of the acetyl methyl group. |
| Formation of Acylium Ion | [CH₃CO]⁺ | 43 | Cleavage of the N-C(acyl) bond, a very common fragment for acetamides. rsc.org |
| Alpha-Cleavage | [M - C₃H₅]⁺ | 137 | Cleavage of the norbornane ring adjacent to the amide-substituted carbon. |
| Loss of Ketene (B1206846) | [M - CH₂CO]⁺ | 150 | McLafferty-type rearrangement or loss of ketene from the molecular ion. |
| Norbornyl Cation Fragment | [C₇H₁₀N]⁺ | 108 | Fragmentation of the norbornane skeleton retaining the nitrile. |
Note: The m/z values are calculated for the N-acetyl derivative (C₁₀H₁₄N₂O). The relative abundance of these fragments provides a fingerprint for the molecule's structure.
These derivatization and fragmentation studies are crucial in various applications, from metabolic studies to the identification of the compound in complex mixtures. anjs.edu.iqraco.cat Modern ambient ionization techniques could also be applied for rapid screening of these derivatives with minimal sample preparation. mdpi.com
Applications of 4 Aminonorbornane 1 Carbonitrile in Modern Organic Synthesis Research
Utilization as a Chiral Auxiliary and Source in Asymmetric Synthesis
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org The inherent chirality of the auxiliary guides the formation of a new stereocenter, after which the auxiliary can be removed and ideally recycled. wikipedia.org While a wide range of chiral auxiliaries have been developed from natural sources like amino acids and camphor, the rigid and well-defined structure of the norbornane (B1196662) skeleton makes its derivatives promising candidates for this role. numberanalytics.com
The application of aminonorbornane derivatives as chiral sources has been demonstrated. For instance, diexo-3-aminonorbornane-2-carboxylic acid has been successfully used as a chiral source for the enantioselective synthesis of heterocycles. thieme-connect.com In these syntheses, the stereochemistry of the aminonorbornane derivative directs the formation of new asymmetric centers in a domino ring-closure reaction, leading to enantiomerically pure products after a retro-Diels-Alder reaction. thieme-connect.com
While direct research on 4-Aminonorbornane-1-carbonitrile as a chiral auxiliary is not extensively documented, its structure suggests potential in this area. The amine group can be readily acylated to attach the molecule to a prochiral substrate. The rigid norbornane backbone can then effectively shield one face of the molecule, directing the approach of a reagent to the opposite face and thereby inducing stereoselectivity. The nitrile group, being relatively unreactive under many conditions, could remain intact during this process. Subsequent removal of the this compound auxiliary would yield an enantiomerically enriched product.
| Chiral Auxiliary | Application | Diastereomeric Excess (d.e.) |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Asymmetric synthesis of amino acids | High |
| diexo-3-Aminonorbornane-2-carboxylic acid | Enantioselective synthesis of pyrrolo[1,2-a]pyrimidines | >99% ee |
| Hypothetical: this compound | Asymmetric alkylation of a prochiral enolate | Potentially high |
Development of Conformationally Restricted Building Blocks for Chemical Libraries
Conformationally restricted building blocks are molecules with limited rotational freedom, which are valuable in drug discovery and medicinal chemistry. researchgate.netiptonline.com By incorporating these rigid units into potential drug candidates, chemists can reduce the entropic penalty of binding to a biological target, potentially leading to increased potency and selectivity. researchgate.net The norbornane framework is a classic example of a conformationally restricted scaffold.
Aminonorbornane derivatives, in particular, have been synthesized as conformationally constrained analogues of biologically important molecules like serine. acs.org The synthesis of new 2-amino-3-hydroxynorbornanecarboxylic acid derivatives highlights the utility of the norbornane scaffold in creating rigid amino acid mimics. acs.org These constrained building blocks can be used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability. futurity.orgnih.gov
This compound, with its rigid structure and two functional handles, is an ideal candidate for a conformationally restricted building block in the generation of chemical libraries for drug discovery. whiterose.ac.uk The amine group can be used for amide bond formation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for diverse functionalization.
| Building Block | Key Feature | Application |
| 2-Amino-3-hydroxynorbornanecarboxylic acid derivatives | Conformationally constrained serine analogues | Synthesis of peptidomimetics |
| 1-Aminonorbornanes | Saturated, three-dimensional scaffold | Bioisosteric replacement for anilines |
| This compound | Rigid scaffold with orthogonal functional groups | Diversity-oriented synthesis of chemical libraries |
Scaffolds for Chemical Space Exploration and Ligand Design in Research
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. nih.gov The exploration of novel scaffolds is crucial for expanding the accessible chemical space and for the design of new ligands with desired biological activities. nih.gov The three-dimensional and rigid nature of the norbornane skeleton makes it an excellent scaffold for this purpose. researchgate.net
Recent research has focused on the photochemical synthesis of 1-aminonorbornanes to access novel chemical space for both pharmaceutical and agrochemical discovery. researchgate.netresearchgate.netnih.gov These aminonorbornanes have been used as building blocks to generate new succinate (B1194679) dehydrogenase inhibitors with fungicidal activity. researchgate.netnih.gov The unique three-dimensional arrangement of substituents on the norbornane scaffold allows for the exploration of new interactions with biological targets.
The use of saturated carbocycles as scaffolds in drug design has gained significant attention due to their ability to introduce three-dimensionality into molecules. This is in contrast to the often flat structures of aromatic compounds. Increased three-dimensionality can lead to improved physicochemical properties and novel intellectual property. A key design principle is the use of these saturated scaffolds as bioisosteres for aromatic rings. For example, 1-aminonorbornanes have been proposed as bioisosteres for anilines, a common motif in many drugs that can be associated with metabolic liabilities. nih.govnih.govumich.edu The saturated norbornane core is less prone to oxidative metabolism, potentially leading to safer drug candidates. umich.edu
The utility of a scaffold is determined by the ease with which it can be diversified with various functional groups. For norbornane scaffolds, a number of functionalization strategies have been developed. These include palladium-catalyzed reactions to introduce substituents and the use of photochemical methods to generate radical intermediates that can undergo further reactions. researchgate.netresearchgate.net
For a scaffold like this compound, the amine and nitrile groups provide two distinct points for diversification. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This allows for the generation of a large and diverse library of compounds from a single scaffold.
| Functionalization Strategy | Description | Example Application |
| Palladium-catalyzed C-H activation | Direct introduction of functional groups onto the scaffold. | Arylation of cyclic amines. whiterose.ac.uk |
| Photochemical radical reactions | Generation of radical intermediates for cyclization or addition reactions. | Synthesis of 1-aminonorbornanes from aminocyclopropanes. nih.gov |
| Derivatization of existing functional groups | Modification of the amine and nitrile groups. | Acylation of the amine and hydrolysis of the nitrile in this compound. |
Analytical Derivatization Strategies for Enhanced Detection and Separation in Research Methodologies
Analytical derivatization is the process of chemically modifying an analyte to improve its detection and/or separation in an analytical method. ddtjournal.com This is often necessary for compounds that lack a chromophore for UV detection or are too polar for efficient separation by reversed-phase liquid chromatography. whiterose.ac.uk
While there is no specific literature on the use of this compound as a derivatizing agent, its structure suggests potential applications. The amine group can react with a variety of reagents to introduce a fluorescent or UV-active tag, thereby enhancing its detectability. For example, reaction with dansyl chloride would produce a highly fluorescent derivative.
Conversely, this compound could itself be used to derivatize other molecules. For instance, if converted to an isothiocyanate, it could be used to label amino acids or peptides. The rigid norbornane backbone could provide a unique chromatographic signature, aiding in the separation of the derivatized analytes.
Q & A
Q. How should raw crystallographic data be presented to meet journal standards?
- Methodological Answer : Include CIF files with R1/wR2 values, bond lengths/angles, and thermal parameters. Use PLATON to check for voids/residual density. Follow CCDC deposition guidelines, as exemplified in studies of benzoquinoline-carbonitrile hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
